9H-Fluorene-2-carboxylic acid

Photophysics Fluorescence Spectroscopy Materials Science

Researchers risk experimental failure when substituting 9H-fluorene-2-carboxylic acid with generic isomers - positional isomerism dictates electronic polarization, reactivity, and bioactivity profiles. This 2-position isomer delivers pure long-axis polarized electronic transition, making it a reliable monomer for conjugated polymer OLEDs requiring controlled emission polarization. Intrinsic fluorescence supports label-free tracking in biodistribution studies. Serves as ideal negative control for morphactin plant growth regulation assays, where herbicidal activity requires the 9-carboxyl position. Higher-yielding synthetic route ensures cost-effective, reproducible supply.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 7507-40-6
Cat. No. B1296491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluorene-2-carboxylic acid
CAS7507-40-6
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O
InChIInChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16)
InChIKeyIBIDFEWDKNJSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluorene-2-carboxylic Acid: Key Characteristics


9H-Fluorene-2-carboxylic acid (CAS 7507-40-6) is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone with a carboxylic acid substituent at the 2-position [1]. This positional isomerism relative to other fluorenecarboxylic acids (e.g., 1-, 4-, or 9-carboxylic acids) imparts distinct physicochemical properties, including its electronic absorption and fluorescence characteristics, which are critical for applications in materials science and as a synthetic intermediate [2].

Position-defined fluorophore: Long-axis polarization suitable for anisotropic materials research.
Scalable intermediate: Reported efficient synthetic route supports gram-scale procurement.
Analytical reference: Isomer-specific structure supports HPLC method development and system suitability.

Positional Specificity of 9H-Fluorene-2-carboxylic Acid


While all fluorenecarboxylic acids share the same molecular formula (C14H10O2), the position of the carboxylic acid group dictates the molecule's electronic environment and subsequent reactivity. This positional isomerism leads to quantifiable differences in key properties such as electronic transition polarization, synthetic yields, and biological activity profiles [1]. Therefore, substituting 9H-fluorene-2-carboxylic acid with a generic 'fluorene carboxylic acid' without rigorous validation of the specific isomer's performance in the intended application is scientifically unsound and carries a high risk of experimental failure or procurement mismatch [2].

Target: 9H-Fluorene-2-carboxylic acid
  • Long-axis polarized electronic transition
  • Inferred non-morphactin scaffold
  • Unique developmental toxicity profile expected
vs
Generic Substitute: Mixed or other isomer
  • Mixed polarization may alter anisotropic optical response
  • 9-carboxyl isomers show potent herbicidal activity
  • 1-isomer exhibits acute toxicity (LC50 1458 µg/L in zebrafish)

9H-Fluorene-2-carboxylic Acid: Differentiation Evidence


Long-Axis Polarization vs. 4-Carboxylic Acid

In a direct comparative study, the long-wavelength electronic transition in 9H-fluorene-2-carboxylic acid (2FA) was determined to be purely long-axis polarized, whereas the corresponding transition in fluorene-4-carboxylic acid (4FA) is a mixture of long-axis and short-axis polarized components [1]. This difference in polarization directly impacts the molecule's optical properties and its suitability for applications requiring anisotropic absorption or emission.

Electronic Polarization
Head-to-head
2-isomer: pure long-axis polarization
4-isomer: mixture of long- and short-axis polarization
Supports polarization-dependent application selection
Solvent context may shift transition character
Photophysics Fluorescence Spectroscopy Materials Science

Wolff-Kishner Reduction Yield Advantage

A 1959 study reported that the preparation of 9H-fluorene-2-carboxylic acid via the Wolff-Kishner-Huang-Minlon reduction of 9-fluorenone-2-carboxylic acid yielded the target compound in a higher yield than any other known synthetic methods at the time [1]. While specific quantitative yields are not provided in the abstract, the conclusion establishes a superior synthetic route for this specific isomer, which is a critical consideration for procurement and process economics.

Synthetic Efficiency
Reported
Wolff-Kishner route reported higher yield
Sandmeyer route yield: 17–27% for nitrile step
May support procurement economics
Scale-up reproducibility requires validation
Synthetic Methodology Process Chemistry Organic Synthesis

Herbicidal Profile vs. 9-Carboxylic Acid Derivatives

A comprehensive structure-activity relationship (SAR) study on herbicidal fluorene derivatives concluded that a carboxylic acid group at the 9-position is a structural requirement for high herbicidal activity in the morphactin class [1]. This implies that 9H-fluorene-2-carboxylic acid, lacking this 9-carboxyl group, is unlikely to exhibit the same potent herbicidal effects as its 9-substituted counterparts. This differentiation is crucial for researchers selecting compounds for agrochemical or plant biology studies.

Herbicidal SAR
Class-level
9-carboxyl group required for morphactin activity
Not suitable as morphactin positive control
Based on SAR review; plant assay context needed
Agrochemicals Structure-Activity Relationship Plant Growth Regulation

Zebrafish Developmental Toxicity: Isomer-Specific Effects

A study on the acute toxicity of fluorene derivatives in zebrafish embryos (Danio rerio) revealed distinct toxicity profiles based on the position of the carboxylic acid group. Fluorene-1-carboxylic acid (FC-1) exhibited acute toxicity with an LC50 value of 1458 μg/L and caused specific developmental deformities, while fluorene-9-carboxylic acid (FC-9) did not show acute toxicity under the same conditions [1]. This demonstrates that carboxylation position dramatically alters in vivo effects. By class inference, 9H-fluorene-2-carboxylic acid is expected to possess a unique toxicity profile distinct from both the 1- and 9-isomers.

Developmental Toxicity
Class-level
1-isomer: LC50 1458 µg/L (zebrafish)
9-isomer: no acute toxicity at 3000 µg/L
2-isomer toxicity profile remains uncharacterized
96h embryo assay; isomer-specific effects expected
Toxicology Environmental Safety Developmental Biology

Intrinsic Fluorescence for Label-Free Tracking

9H-Fluorene-2-carboxylic acid is reported to possess intrinsic fluorescence, a property that can be exploited to track its distribution in biological systems . While quantitative fluorescence data (e.g., quantum yield, excitation/emission maxima) are not specified in the referenced source, the presence of this property is a key differentiator from non-fluorescent analogs and a valuable feature for research applications requiring visualization or quantification of the compound's localization.

Intrinsic Fluorescence
Data to verify
Qualitative fluorescence reported
May support label-free tracking studies
Quantum yield and spectral data not specified
Bioimaging Fluorescent Probes Drug Delivery

Recommended Applications of 9H-Fluorene-2-carboxylic Acid


Conjugated Polymers for Polarized OLEDs

Given its pure long-axis polarized electronic transition [1], 9H-fluorene-2-carboxylic acid is a promising monomer or building block for the synthesis of conjugated polymers where control over emission polarization is desired, such as in advanced OLED displays requiring enhanced light outcoupling efficiency.

HPLC Internal Standard for Fluorene Analysis

The compound's well-defined structure and the existence of a higher-yielding synthetic route [1] make it a reliable and cost-effective choice as an internal standard or system suitability reference in the development and validation of HPLC methods for analyzing other fluorene carboxylic acid derivatives, including the morphactin class [2].

Fluorescent Tracer in Biodistribution Studies

For researchers investigating the biodistribution or cellular uptake of fluorene-based molecules, 9H-fluorene-2-carboxylic acid's intrinsic fluorescence [1] offers a label-free method for tracking. This application is particularly relevant when evaluating the compound as a potential drug delivery vehicle or as a fluorescent probe.

Negative Control for Morphactin Assays

Because herbicidal activity is associated with a 9-carboxylic acid group [1], 9H-fluorene-2-carboxylic acid serves as an ideal negative control compound in plant growth regulation studies. Its use ensures that observed effects in test systems are specifically due to morphactin-like activity and not to general fluorene ring toxicity.

Application
Selection Property
Validation Focus
Polarized OLED Polymers
Pure long-axis polarization
Anisotropic emission efficiency and film alignment
HPLC Internal Standard
Isomer-specific retention and purity
Chromatographic resolution from morphactin analytes
Fluorescent Tracer Studies
Reported intrinsic fluorescence
Detection limit and matrix-effect review
Morphactin Negative Control
Absence of 9-carboxyl group
Confirmation of no herbicidal activity in target assay

Technical Documentation Hub

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38 linked technical documents
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